molecular formula C26H31NO4 B2455161 (5-Methyl-2-propan-2-ylcyclohexyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate CAS No. 375387-84-1

(5-Methyl-2-propan-2-ylcyclohexyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate

Cat. No. B2455161
CAS RN: 375387-84-1
M. Wt: 421.537
InChI Key: NUZYBGYRLCAZCB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves understanding the arrangement of atoms in the compound and their chemical bonds. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Intramolecular Photocycloaddition and Novel Cyclic System Formation

One application in scientific research involves the intramolecular photocycloaddition of C=C double bonds to C≡N triple bonds, leading to the formation of novel cyclic systems. This process highlights the potential of complex organic molecules in synthesizing new chemical structures with significant properties (Sakuragi et al., 1994).

Inhibition of Mycolic Acid Biosynthesis

Another significant application involves the synthesis of molecules that act as inhibitors of mycolic acid biosynthesis, a key component in the cell walls of mycobacteria. This research can lead to the development of new therapeutic agents against mycobacterial infections (Hartmann et al., 1994).

Knoevenagel Condensation and Synthesis of Isoquinoline Derivatives

The Knoevenagel condensation reaction, used for synthesizing isoquinoline derivatives, is another area of application. This synthesis process is crucial for creating compounds that can be used in various chemical studies and potential pharmaceutical applications (Kasturi & Sharma, 1975).

Precursor for N-substituted Tetrahydroquinoline Diones Synthesis

The use of specific cyclohexyl derivatives as precursors in the synthesis of N-substituted tetrahydroquinoline diones showcases their role in producing compounds with potential biological activity. This area of research is pivotal in medicinal chemistry, leading to new drug discoveries (Thakur et al., 2015).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting potential future research directions or applications for the compound .

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-16(2)19-13-12-17(3)15-22(19)31-23(28)11-6-14-27-25(29)20-9-4-7-18-8-5-10-21(24(18)20)26(27)30/h4-5,7-10,16-17,19,22H,6,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZYBGYRLCAZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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